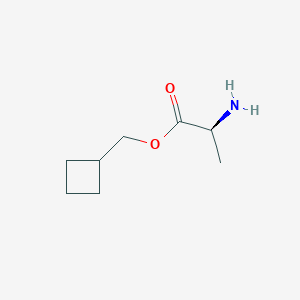
3-(2,4-Dichlorophenyl)-4-methylchromen-2-one
説明
3-(2,4-Dichlorophenyl)-4-methylchromen-2-one, also known as DCMC, is a synthetic compound that belongs to the class of coumarin derivatives. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 327.16 g/mol. DCMC has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
科学的研究の応用
3-(2,4-Dichlorophenyl)-4-methylchromen-2-one has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 3-(2,4-Dichlorophenyl)-4-methylchromen-2-one has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological samples. Additionally, 3-(2,4-Dichlorophenyl)-4-methylchromen-2-one has been used as a ligand in coordination chemistry and in the synthesis of metal-organic frameworks.
作用機序
The mechanism of action of 3-(2,4-Dichlorophenyl)-4-methylchromen-2-one is not fully understood. However, it has been proposed that 3-(2,4-Dichlorophenyl)-4-methylchromen-2-one acts as a free radical scavenger, preventing oxidative damage to cells and tissues. It has also been suggested that 3-(2,4-Dichlorophenyl)-4-methylchromen-2-one inhibits the activity of enzymes involved in the inflammatory response, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
3-(2,4-Dichlorophenyl)-4-methylchromen-2-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 3-(2,4-Dichlorophenyl)-4-methylchromen-2-one inhibits the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 3-(2,4-Dichlorophenyl)-4-methylchromen-2-one has also been shown to induce apoptosis in cancer cells, leading to cell death. In addition, 3-(2,4-Dichlorophenyl)-4-methylchromen-2-one has been shown to protect against oxidative stress-induced damage in cells and tissues.
実験室実験の利点と制限
One of the main advantages of using 3-(2,4-Dichlorophenyl)-4-methylchromen-2-one in lab experiments is its high purity and yield. This makes it suitable for various research applications, including medicinal chemistry and pharmacology. Additionally, 3-(2,4-Dichlorophenyl)-4-methylchromen-2-one is relatively stable and can be stored for extended periods without significant degradation. However, one limitation of using 3-(2,4-Dichlorophenyl)-4-methylchromen-2-one is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 3-(2,4-Dichlorophenyl)-4-methylchromen-2-one. One area of interest is the development of 3-(2,4-Dichlorophenyl)-4-methylchromen-2-one-based fluorescent probes for the detection of metal ions in biological samples. Another area of interest is the investigation of 3-(2,4-Dichlorophenyl)-4-methylchromen-2-one as a potential therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases. Additionally, the synthesis of 3-(2,4-Dichlorophenyl)-4-methylchromen-2-one derivatives with improved solubility and bioactivity is an area of ongoing research.
特性
IUPAC Name |
3-(2,4-dichlorophenyl)-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O2/c1-9-11-4-2-3-5-14(11)20-16(19)15(9)12-7-6-10(17)8-13(12)18/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRUJGNEUMNUQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC=CC=C12)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenyl)-4-methylchromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



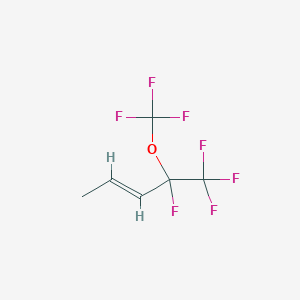


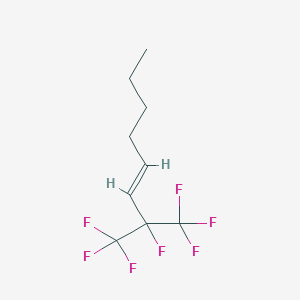

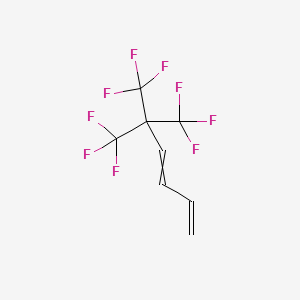
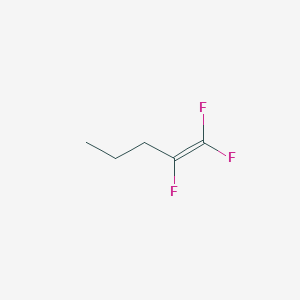

![2,2,2-Trifluoro-1-[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-5-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B3041162.png)
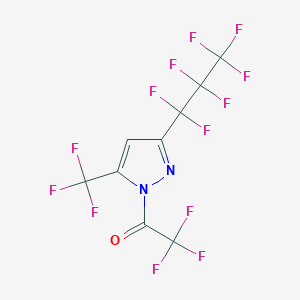
![2,2,3,3,4,4,5,5,5-Nonafluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]pentan-1-one](/img/structure/B3041165.png)
![2-[(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl)oxy]-1,3-dinitro-5-(trifluoromethyl)benzene](/img/structure/B3041166.png)
